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Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data for 3-
(Dimethylamino)-4-methylphenol, CAS number 119-31-3. The information presented is
collated from publicly accessible chemical databases and literature. It should be noted that
detailed experimental protocols and biological activity data for this specific compound are
limited in published resources.

Chemical and Physical Properties

3-(Dimethylamino)-4-methylphenol is described as a red liquid with a phenolic odor.[1][2][3]
[4] The following tables summarize its known physical, chemical, and computed properties.
Experimental data for properties such as boiling point and melting point are not readily
available for this specific compound.

Table 1: Identifiers and General Properties
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Property Value Source(s)
CAS Number 119-31-3 [5]
Molecular Formula CoH13NO [5]1[6]
Molecular Weight 151.21 g/mol [31[6]
3-(dimethylamino)-4-
IUPAC Name [1]
methylphenol
3-(Dimethylamino)-p-cresol, 2-
Synonyms Dimethylamino-4- [4]

hydroxytoluene

| Physical Description | Red liquid with a phenolic odor |[1][3][4] |

Table 2: Computed Physicochemical Data

Property Value Source(s)
XLogP3-AA 2.1 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C);untg p 2 s
Rotatable Bond Count 1 [1]

Exact Mass 151.099714038 Da [1]
Topological Polar Surface Area  23.5 A2 [1]

Heavy Atom Count 11 [1]

| Complexity | 125 |[1] |

Reactivity and Safety Information

As a phenol, 3-(Dimethylamino)-4-methylphenol acts as a weak organic acid.[1][2][3][4] It is
incompatible with strong reducing agents, hydrides, nitrides, alkali metals, and sulfides.[1][3]
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Reactions with these substances can generate flammable hydrogen gas.[1][3] Heat is
generated in acid-base reactions with bases, which may initiate polymerization.[1][3] The
compound is reported to be moderately soluble in water.[2][4]

Table 3: Safety and Hazard Data

Identifier Information
GHS Pictogram GHSO07 (Exclamation mark)
Signal Word Warning

H302 (Harmful if swallowed), H315 (Causes
Hazard Statements skin irritation), H319 (Causes serious eye
irritation), H335 (May cause respiratory irritation)

| Precautionary Statements | P260, P271, P280, P301+P310, P304+P340, P305+P351+P338,
P405, P501 |

Data sourced from supplier safety information.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of 3-
(Dimethylamino)-4-methylphenol are scarce in the available literature. The following sections
describe plausible methodologies based on the synthesis of its precursor and general
analytical techniques for related compounds.

Synthesis Methodology (Plausible Route)

A specific protocol for the N,N-dimethylation of 3-amino-4-methylphenol was not found.
However, a common method for the synthesis of N,N-dimethylaminophenols involves the
reaction of an aminophenol precursor with a methylating agent. A synthesis for the precursor,
3-amino-4-methylphenol, involves the reduction of 3-nitro-4-methylphenol.[7]

Protocol: Synthesis of 3-amino-4-methylphenol (Precursor)[7]
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e Reaction Setup: In a Parr bomb, combine 70 g of 3-nitro-4-methylphenol, 200 ml of
tetrahydrofuran, and 2 g of activated Raney nickel catalyst.

» Hydrogenation: Shake the mixture under 60 p.s.i. of hydrogen pressure for 3.5 hours.
o Work-up: Filter the reaction mixture to remove the catalyst.
« |solation: Evaporate the solvent from the filtrate.

 Purification: Recrystallize the resulting residue from ether to yield 3-amino-4-methylphenol
as a grey solid.

The subsequent step would involve the N,N-dimethylation of this primary amine. A general
approach for such a transformation is reductive amination using formaldehyde in the presence
of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke
reaction).
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Plausible Synthesis Workflow
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Plausible synthesis workflow for 3-(Dimethylamino)-4-methylphenol.
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Analytical Methodology (General Approach)

A specific, validated analytical method for 3-(Dimethylamino)-4-methylphenol is not available
in the reviewed literature. However, gas chromatography-mass spectrometry (GC-MS) is a
standard and effective technique for the analysis of phenols and aminophenols. Due to the
polar nature of the hydroxyl and amino groups, derivatization is often required to improve
chromatographic peak shape and thermal stability.

General Protocol: GC-MS Analysis of Aminophenols

o Sample Preparation: For aqueous samples, perform a liquid-liquid extraction or solid-phase
extraction to isolate the analyte. The final extract should be in a volatile organic solvent (e.qg.,
dichloromethane, methanol).[1]

» Derivatization: To the dried extract, add a silylation reagent such as N,O-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the
mixture (e.g., at 60-70°C for 15-30 minutes) to form the trimethylsilyl (TMS) derivative of the
phenol. This step masks the active hydrogen of the hydroxyl group.

e GC-MS Injection: Inject an aliquot (e.g., 1 pL) of the derivatized sample into the GC-MS
system.

o Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., HP-
5ms or equivalent). A typical temperature program might start at a low temperature (e.g.,
60°C), hold for a few minutes, then ramp at 10-20°C/min to a final temperature of around
250-280°C.[1][2]

o Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
Acquire data in full scan mode to identify the compound based on its mass spectrum and
retention time, or in selected ion monitoring (SIM) mode for enhanced sensitivity and
quantitative analysis.
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General Analytical Workflow (GC-MS)
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General analytical workflow for aminophenol analysis by GC-MS.

Biological Activity and Signaling Pathways

As of the date of this document, no specific studies detailing the biological activity,
pharmacological effects, or mechanism of action for 3-(Dimethylamino)-4-methylphenol
(CAS 119-31-3) were identified in the public domain. Research on other substituted
aminophenols has explored activities such as tyrosinase inhibition and nephrotoxicity, but these
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findings cannot be directly extrapolated to the target compound.[8][9] Due to the absence of
data on its biological interactions, no signaling pathway diagrams can be provided. Further
screening and research are required to elucidate any potential biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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